A Technical Guide to the Physical and Chemical Properties of Bromocyclooctane
A Technical Guide to the Physical and Chemical Properties of Bromocyclooctane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physical and chemical properties of bromocyclooctane (also known as cyclooctyl bromide). It is intended to serve as a technical resource, summarizing key data, outlining experimental protocols, and illustrating chemical principles relevant to its application in research and development.
Core Physical and Chemical Properties
Bromocyclooctane is a colorless liquid characterized by a distinct, pungent odor.[1] As a brominated cycloalkane, it is a versatile intermediate in organic synthesis.[1] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅Br | [1][2] |
| Molecular Weight | 191.11 g/mol | [2] |
| CAS Number | 1556-09-8 | [2] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Density | 1.21 g/mL | [1] |
| Melting Point | -83 °C | [1] |
| Boiling Point | 201-203 °C | [1] |
| Solubility | Soluble in organic solvents, slightly soluble in water. | [1] |
Spectroscopic Data
| Spectroscopic Data | Description / Expected Values | Source(s) |
| ¹H NMR | Estimated δ (ppm): • CH-Br: ~3.5 - 4.5 ppm (multiplet) • Cycloalkane CH₂: ~1.2 - 2.2 ppm (complex multiplets) | [3][4][5][6][7] |
| ¹³C NMR | Estimated δ (ppm): • C-Br: ~50 - 70 ppm • Cycloalkane CH₂: ~25 - 40 ppm | [8][9][10] |
| IR Spectroscopy | Key Absorptions (cm⁻¹): • C-H stretch (alkane): ~2850 - 2950 • C-Br stretch: ~500 - 600 | [2] |
| Mass Spectrometry | Key Features: • Molecular ion (M⁺) peak with characteristic M+2 isotope pattern for bromine (¹⁹⁰/¹⁹² amu). |
Note: The NMR chemical shifts provided are estimates. Researchers should perform their own spectral analysis for definitive structural characterization.
Chemical Reactivity and Applications
As a secondary alkyl bromide, bromocyclooctane's reactivity is dominated by nucleophilic substitution and elimination reactions. The carbon atom bonded to the bromine is electrophilic, making it a target for nucleophiles.
It is a key precursor for the formation of organometallic compounds, most notably Grignard reagents. The reaction with magnesium metal in an ether solvent yields cyclooctylmagnesium bromide, a potent nucleophile and strong base used to form new carbon-carbon bonds.[1] This reagent can react with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide.
Caption: Reaction pathway for Grignard reagent formation and subsequent nucleophilic addition.
Experimental Protocols
Protocol 1: Synthesis of Bromocyclooctane via Free-Radical Bromination
This protocol describes a representative method for the synthesis of bromocyclooctane from cyclooctane. The reaction proceeds via a free-radical chain mechanism, initiated by light.[11][12][13]
Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions in a fume hood by trained personnel.
Materials:
-
Cyclooctane
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
UV lamp or a high-intensity incandescent light bulb
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclooctane in an inert solvent.
-
Initiation: Position a UV lamp or a bright light source close to the flask to initiate the reaction.
-
Addition of Bromine: Slowly add a solution of bromine in the same inert solvent to the flask using a dropping funnel. The addition should be done at a rate that maintains a pale orange color in the reaction mixture.
-
Reaction Monitoring: Continue stirring and irradiating the mixture. The disappearance of the bromine color indicates the consumption of the reagent. The reaction is complete when the color no longer fades upon cessation of bromine addition.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with aqueous sodium thiosulfate (to remove excess bromine), aqueous sodium bicarbonate (to neutralize any HBr), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure bromocyclooctane.
Caption: General experimental workflow for the synthesis and purification of bromocyclooctane.
Safety and Handling
Bromocyclooctane is a hazardous chemical that requires careful handling. It may cause irritation to the eyes and respiratory system.[1] It is also classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2]
| Hazard Information | Details | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [2] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a laboratory coat. Handle in a well-ventilated area or a chemical fume hood. | [1] |
| First Aid | Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Skin Contact: Wash off immediately with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |
References
- 1. chembk.com [chembk.com]
- 2. Bromocyclooctane | C8H15Br | CID 73783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. compoundchem.com [compoundchem.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. compoundchem.com [compoundchem.com]
- 11. byjus.com [byjus.com]
- 12. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]
- 13. people.chem.ucsb.edu [people.chem.ucsb.edu]
